4-Methanesulfonylpiperazin-1-amine
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Overview
Description
Synthesis Analysis
A biocatalytic method based on the use of transaminases has been developed to obtain valuable enantiopure piperazinones in excellent yields and perfect enantioselectivity starting from readily accessible N - (2-oxopropyl) amino acid esters, and under mild reaction conditions .Molecular Structure Analysis
The molecular formula of 4-Methanesulfonylpiperazin-1-amine is C5H13N3O2S, with a molecular weight of 179.24 . The InChI code is 1S/C5H13N3O2S/c1-11(9,10)8-4-2-7(6)3-5-8/h2-6H2,1H3 .Scientific Research Applications
Chemical Properties
“4-Methanesulfonylpiperazin-1-amine” is a chemical compound with the CAS Number: 78484-45-4 . It has a molecular weight of 179.24 and is typically stored at 4°C . It is usually available in powder form .
Synthesis
The synthesis of “4-Methanesulfonylpiperazin-1-amine” is typically achieved through three main routes: in situ synthesis, post-modification with amines, and physical mixing of unfunctionalized MOFs and polyamines . The
Mechanism of Action
Safety and Hazards
The safety information for 4-Methanesulfonylpiperazin-1-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-methylsulfonylpiperazin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c1-11(9,10)8-4-2-7(6)3-5-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDTPMJNKGMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607420 |
Source
|
Record name | 4-(Methanesulfonyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonylpiperazin-1-amine | |
CAS RN |
78484-45-4 |
Source
|
Record name | 4-(Methanesulfonyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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